trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is represented by the linear formula C11H14ClNO2 . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 .Chemical Reactions Analysis
The pyrrolidine ring, a key component of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for the design of new molecules often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a grey solid . It has a molecular weight of 227.69 g/mol .Scientific Research Applications
Synthesis and Structural Studies
Enantioselective Synthesis : Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is used in enantioselective synthesis, demonstrating its role in the production of chiral pyrrolidines. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, resulting in high yields and excellent enantiomeric excesses (Chung et al., 2005).
Biotransformations in Organic Synthesis : Chen et al. (2012) explored the application of amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides for organic synthesis. This process facilitated the production of enantiomerically pure compounds, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Chen et al., 2012).
Structural and Stereochemical Analysis : Studies like that of Tamura et al. (2008) have focused on the enantiomeric resolution of racemic pyrrolidines, showcasing the importance of pyrrolidine derivatives in stereochemistry and structural analysis (Tamura et al., 2008).
Molecular Structure Determination : Research by Bogdanov et al. (2010) involved the synthesis and structural study of trans- and cis-pyrrolidine-1-carbonyl-isochroman-1-ones. This study exemplifies the significance of pyrrolidine derivatives in understanding the correlation between molecular structure and spectroscopic properties (Bogdanov et al., 2010).
Biomedical Research
DNA Interaction and Biological Activity : Research by Işıklan et al. (2010) on spirocyclic phosphazenes, which involve pyrrolidine derivatives, provided insights into the interaction with DNA and potential biological activities, illustrating the relevance of these compounds in medicinal chemistry (Işıklan et al., 2010).
Spin Probes and Labels in Chemistry : A study by Lampp et al. (2019) on the synthesis of pyrrolidine nitroxide radicals, including derivatives of pyrrolidine, highlighted their use as spin probes and labels, essential in advanced spectroscopic techniques (Lampp et al., 2019).
Material Science and Chemistry
- Self-assembly in Polymer Structures : Qin et al. (2002) explored the self-assembly of palladium(II) complexes containing pyrrolidine derivatives, emphasizing their role in the formation of polymer and sheet structures, crucial in material science (Qin et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBXHARXLYHVIZ-BAUSSPIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1187931-65-2 | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-phenyl-, hydrochloride (1:1), (2R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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